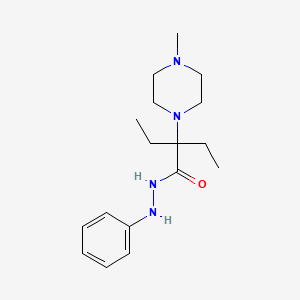
1-Piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide is a chemical compound with the molecular formula C17H28N4O. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring, an acetic acid moiety, and a phenylhydrazide group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide typically involves the reaction of piperazine derivatives with acetic acid and phenylhydrazine. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the addition of acetic acid and phenylhydrazine under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Key steps include the preparation of intermediate compounds, purification, and final product isolation.
化学反应分析
Types of Reactions: 1-Piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-Piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 1-piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
相似化合物的比较
Piperazine: A related compound with a similar piperazine ring structure but lacking the acetic acid and phenylhydrazide groups.
Phenylhydrazine: A related compound with a similar phenylhydrazide group but lacking the piperazine and acetic acid moieties.
Uniqueness: 1-Piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
属性
CAS 编号 |
174198-01-7 |
|---|---|
分子式 |
C17H28N4O |
分子量 |
304.4 g/mol |
IUPAC 名称 |
2-ethyl-2-(4-methylpiperazin-1-yl)-N'-phenylbutanehydrazide |
InChI |
InChI=1S/C17H28N4O/c1-4-17(5-2,21-13-11-20(3)12-14-21)16(22)19-18-15-9-7-6-8-10-15/h6-10,18H,4-5,11-14H2,1-3H3,(H,19,22) |
InChI 键 |
GOTGCQBRQQQDSI-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(C(=O)NNC1=CC=CC=C1)N2CCN(CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















